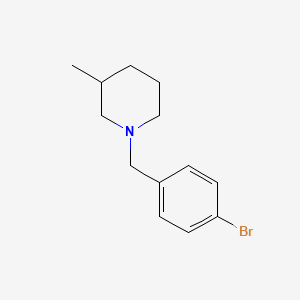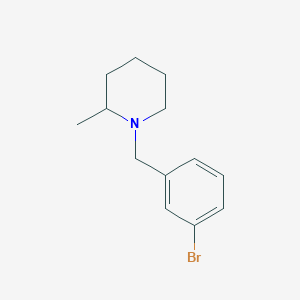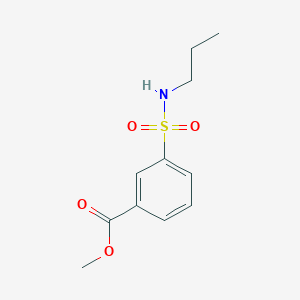
N'-methyl-N-(3-methylphenyl)carbamimidothioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluorobenzaldehyde . It is an organic compound with the molecular formula C7H5FO and a molecular weight of 124.11 g/mol . This compound is classified as an aldehyde and contains a fluorine atom attached to the benzene ring, which significantly influences its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Fluorobenzaldehyde can be synthesized through various methods. One common method involves the fluorination of benzaldehyde . This process typically uses a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions to introduce the fluorine atom into the benzene ring . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of 3-Fluorobenzaldehyde may involve the direct fluorination of benzaldehyde using fluorine gas . This method requires stringent safety measures due to the highly reactive nature of fluorine gas. The reaction is conducted in a specialized reactor designed to handle the corrosive and hazardous nature of fluorine .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluorobenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 3-Fluorobenzoic acid.
Reduction: 3-Fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: It is involved in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Mecanismo De Acción
The mechanism of action of 3-Fluorobenzaldehyde is primarily related to its ability to undergo various chemical transformations. The presence of the fluorine atom enhances its reactivity and influences its interaction with other molecules. In biological systems, it can act as an electrophile, reacting with nucleophiles such as amino acids and proteins, potentially leading to the formation of covalent bonds and altering biological activity .
Comparación Con Compuestos Similares
3-Fluorobenzaldehyde can be compared with other fluorinated benzaldehydes, such as:
4-Fluorobenzaldehyde: Similar in structure but with the fluorine atom in the para position.
2-Fluorobenzaldehyde: Similar in structure but with the fluorine atom in the ortho position.
Uniqueness
The position of the fluorine atom in 3-Fluorobenzaldehyde (meta position) imparts unique chemical properties, such as different reactivity patterns and steric effects, compared to its ortho and para counterparts .
Propiedades
IUPAC Name |
N'-methyl-N-(3-methylphenyl)carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-7-4-3-5-8(6-7)11-9(12)10-2/h3-6H,1-2H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAZBJCORJAGMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=NC)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=NC)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7858056.png)





![1-Bromo-2-[(tert-butylthio)methyl]benzene](/img/structure/B7858089.png)





